Ticlopidine hydrochloride Ticlopidine hydrochloride Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
An effective inhibitor of platelet aggregation commonly used in the placement of STENTS in CORONARY ARTERIES.
See also: Ticlopidine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 53885-35-1
VCID: VC20745601
InChI: InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
SMILES: C1C[NH+](CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Cl-]
Molecular Formula: C14H15Cl2NS
Molecular Weight: 300.2 g/mol

Ticlopidine hydrochloride

CAS No.: 53885-35-1

VCID: VC20745601

Molecular Formula: C14H15Cl2NS

Molecular Weight: 300.2 g/mol

* For research use only. Not for human or veterinary use.

Ticlopidine hydrochloride - 53885-35-1

Description Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
An effective inhibitor of platelet aggregation commonly used in the placement of STENTS in CORONARY ARTERIES.
See also: Ticlopidine (has active moiety).
CAS No. 53885-35-1
Product Name Ticlopidine hydrochloride
Molecular Formula C14H15Cl2NS
Molecular Weight 300.2 g/mol
IUPAC Name 5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
Standard InChIKey MTKNGOHFNXIVOS-UHFFFAOYSA-N
SMILES C1C[NH+](CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Cl-]
Canonical SMILES C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl
Solubility 2.9 [ug/mL] (The mean of the results at pH 7.4)
Synonyms 53 32C
53-32C
5332C
Hydrochloride, Ticlopidine
Ticlid
Ticlodix
Ticlodone
Ticlopidine
Ticlopidine Hydrochloride
PubChem Compound 65335
Last Modified Sep 13 2023

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